molecular formula C6H6ClNO2 B1678674 Nicotinic acid hydrochloride CAS No. 636-79-3

Nicotinic acid hydrochloride

Cat. No.: B1678674
CAS No.: 636-79-3
M. Wt: 159.57 g/mol
InChI Key: HFAFXVOPGDBAOK-UHFFFAOYSA-N
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Description

Nicotinic acid hydrochloride, also known as this compound, is a water-soluble vitamin B3 derivative. It is an essential nutrient that plays a crucial role in various metabolic processes in the human body. This compound is commonly used to treat vitamin B3 deficiency, hyperlipidemia, and other related conditions. It is also a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital coenzymes in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of nicotinic acid with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where nicotinic acid is dissolved in water, and hydrochloric acid is added to the solution. The mixture is then heated to promote the formation of niacin hydrochloride, which can be isolated by crystallization .

Industrial Production Methods

In industrial settings, niacin hydrochloride is produced through a similar process but on a larger scale. The production involves the use of high-purity nicotinic acid and hydrochloric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The resulting niacin hydrochloride is then purified through recrystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic functions and therapeutic applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nicotinic acid N-oxide, nicotinamide, and nicotinic acid esters. These products have various applications in pharmaceuticals and biochemical research .

Scientific Research Applications

Nicotinic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Nicotinic acid hydrochloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

Nicotinic acid hydrochloride is often compared with other similar compounds, such as:

This compound is unique in its ability to rapidly increase NAD and NADP levels, making it particularly effective in acute therapeutic settings .

Properties

IUPAC Name

pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTWUVRCFHJPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-67-6 (Parent)
Record name Niacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2060911
Record name 3-Pyridinecarboxylic acid, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-79-3
Record name 3-Pyridinecarboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niacin hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niacin hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15010
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarboxylic acid, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinecarboxylic acid, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.4 g of 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanol in 50 ml of methylene chloride is added dropwise to an ice-cold solution of 7.12 g of nicotinyl chloride hydrochloride in 150 ml of methylene chloride containing 8.08 g of triethylamine. The mixture is heated for two hours. Upon cooling, the mixture is washed with water, dried over anhydrous magnesium sulfate and evaporated to dryness to give the 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentyl ester of 3-pyridine carboxylic acid as an oil. The crude 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentyl ester of 3-pyridine carboxylic acid is converted to its hydrochloride salt by treatment with hydrogen chloride to yield the desired 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentyl ester of 3-pyridine carboxylic acid, monohydrochloride, m.p. 129°-130° C. following crystallization from isopropanol; yield 5 g.
[Compound]
Name
2,2-dimethyl-5-(2,5-dimethylphenoxy)pentyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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